molecular formula C11H21NO4 B14657147 Dipropyl L-glutamate CAS No. 45172-24-5

Dipropyl L-glutamate

Cat. No.: B14657147
CAS No.: 45172-24-5
M. Wt: 231.29 g/mol
InChI Key: VADZSVRVKHQPSR-VIFPVBQESA-N
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Description

Dipropyl L-glutamate is an ester derivative of L-glutamic acid, a non-essential amino acid. This compound is characterized by the presence of two propyl groups attached to the glutamate backbone. It is primarily used in various scientific research applications due to its unique chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipropyl L-glutamate can be synthesized through esterification of L-glutamic acid with propanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Dipropyl L-glutamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dipropyl L-glutamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dipropyl L-glutamate involves its interaction with specific molecular targets and pathways. It is known to interact with glutamate receptors in the nervous system, influencing neurotransmission and potentially modulating synaptic activity. The compound may also affect metabolic pathways involving amino acids and their derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of two propyl groups, which confer distinct chemical properties and potential biological activities. This structural modification can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

45172-24-5

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

dipropyl (2S)-2-aminopentanedioate

InChI

InChI=1S/C11H21NO4/c1-3-7-15-10(13)6-5-9(12)11(14)16-8-4-2/h9H,3-8,12H2,1-2H3/t9-/m0/s1

InChI Key

VADZSVRVKHQPSR-VIFPVBQESA-N

Isomeric SMILES

CCCOC(=O)CC[C@@H](C(=O)OCCC)N

Canonical SMILES

CCCOC(=O)CCC(C(=O)OCCC)N

Origin of Product

United States

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